2,2-Bis(4-(heptyloxy)phenyl)butane

Catalog No.
S16001389
CAS No.
M.F
C30H46O2
M. Wt
438.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Bis(4-(heptyloxy)phenyl)butane

Product Name

2,2-Bis(4-(heptyloxy)phenyl)butane

IUPAC Name

1-heptoxy-4-[2-(4-heptoxyphenyl)butan-2-yl]benzene

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

InChI

InChI=1S/C30H46O2/c1-5-8-10-12-14-24-31-28-20-16-26(17-21-28)30(4,7-3)27-18-22-29(23-19-27)32-25-15-13-11-9-6-2/h16-23H,5-15,24-25H2,1-4H3

InChI Key

ZBRZCZRWMRIUTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(C)(CC)C2=CC=C(C=C2)OCCCCCCC

2,2-Bis(4-(heptyloxy)phenyl)butane is an organic compound with the molecular formula C30H46O2C_{30}H_{46}O_2 and a molecular weight of approximately 438.7 g/mol. It is characterized by its unique structure, which consists of two para-heptyloxy-substituted phenyl groups linked by a butane moiety at the 2,2-position. This compound is notable for its potential applications in materials science and organic electronics due to its liquid crystalline properties and ability to form ordered structures.

The chemical reactivity of 2,2-bis(4-(heptyloxy)phenyl)butane primarily involves substitution and oxidation reactions. The heptyloxy groups can undergo nucleophilic substitution, allowing for the introduction of various functional groups. Additionally, the compound can be oxidized to form higher oxidation states or functionalized derivatives, depending on the reagents used and reaction conditions.

While specific biological activity data on 2,2-bis(4-(heptyloxy)phenyl)butane is limited, compounds with similar structures often exhibit interesting biological properties. For example, similar aromatic compounds can interact with biological membranes or proteins, potentially influencing cellular processes. Further research would be necessary to elucidate any specific biological activities associated with this compound.

The synthesis of 2,2-bis(4-(heptyloxy)phenyl)butane typically involves several key steps:

  • Preparation of 4-heptyloxyaniline: This is achieved through the reaction of 4-hydroxyaniline with heptyl bromide in the presence of a base such as potassium hydroxide.
  • Formation of the Bisphenol: The prepared 4-heptyloxyaniline can then be reacted with a suitable aldehyde or ketone under acidic conditions to form the bisphenol intermediate.
  • Coupling Reaction: Finally, the bisphenol is subjected to a coupling reaction to yield 2,2-bis(4-(heptyloxy)phenyl)butane.

These steps can be optimized for yield and purity based on specific laboratory conditions.

2,2-Bis(4-(heptyloxy)phenyl)butane has potential applications in various fields:

  • Liquid Crystals: Due to its structural characteristics, it may serve as a liquid crystal material in displays and other electronic devices.
  • Organic Electronics: Its properties may be harnessed in organic photovoltaics or light-emitting diodes.
  • Polymer Science: It could be utilized as a monomer or additive in polymer formulations to enhance thermal stability or mechanical properties.

Interaction studies involving 2,2-bis(4-(heptyloxy)phenyl)butane are essential for understanding its behavior in different environments. These studies may include:

  • Solubility Tests: Assessing how well the compound dissolves in various solvents can provide insights into its applicability in different formulations.
  • Thermal Analysis: Techniques such as differential scanning calorimetry (DSC) can help determine phase transitions and thermal stability.
  • Spectroscopic Analysis: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to study molecular interactions and confirm structural integrity.

Several compounds share structural similarities with 2,2-bis(4-(heptyloxy)phenyl)butane. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4,4'-di-n-hexoxyazoxybenzeneContains hexoxy groups instead of heptyloxyDifferent solubility and thermal properties
4,4'-di-n-octyloxyazoxybenzeneSubstituted with octyloxy groupsEnhanced stability due to longer alkyl chains
4-heptyloxybiphenylBiphenyl structure with heptyloxy substitutionSimpler structure compared to bis(heptyloxy)
1,1-Bis(4-heptyloxyphenyl)ethaneEthane linkage instead of butaneVariation in physical properties due to linkage

These compounds are distinguished by their substituents and linkages, which influence their physical and chemical properties. The unique combination of heptyloxy groups and the butane linkage in 2,2-bis(4-(heptyloxy)phenyl)butane contributes to its distinctive characteristics and potential applications in advanced materials science.

Further research into this compound could unveil additional properties and applications that leverage its unique structure.

XLogP3

11

Hydrogen Bond Acceptor Count

2

Exact Mass

438.349780706 g/mol

Monoisotopic Mass

438.349780706 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-15

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